

Formothion vs. Dimethoate: A Comparative Analysis of Efficacy and Residue Profiles

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Compound of Interest

Compound Name: *Formothion*

Cat. No.: *B1673548*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticides **formothion** and dimethoate, focusing on their efficacy against common agricultural pests and their respective residue profiles. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Formothion and dimethoate are closely related organophosphate insecticides that function as acetylcholinesterase inhibitors. A critical aspect of their relationship is that **formothion** acts as a pro-pesticide, rapidly metabolizing into dimethoate within plant and animal tissues. Consequently, the insecticidal activity and residue profiles following the application of **formothion** are primarily attributable to its metabolite, dimethoate, and dimethoate's subsequent, more toxic metabolite, omethoate. This guide will delve into the comparative efficacy based on available data for dimethoate and provide a detailed overview of the residue kinetics of both compounds.

Efficacy Comparison

Direct comparative efficacy studies between **formothion** and dimethoate are limited, as the former's insecticidal action is realized through its conversion to the latter. Therefore, the efficacy of dimethoate can be considered representative of the active compound derived from

formothion application. Dimethoate has demonstrated effectiveness against a range of sucking and piercing insects.

Table 1: Efficacy of Dimethoate Against Common Pests

Pest Species	Efficacy Metric	Value (ppm)	Exposure Time	Reference
Cowpea aphid (Aphis craccivora)	LC50	0.057	24 hours	[1]
Cowpea aphid (Aphis craccivora)	LC50	0.047	48 hours	[1]
Chilli thrips (Scirtothrips dorsalis)	Effective Control	Not specified	7 days	[2]
Two-spotted spider mite (Tetranychus urticae)	Ineffective	Not specified	Not specified	[3]

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Residue Profile Comparison

The residue profile of **formothion** is intrinsically linked to that of dimethoate. Upon application, **formothion** is rapidly converted to dimethoate. Therefore, residues found in crops at harvest after **formothion** application consist mainly of dimethoate and its primary metabolite, omethoate.

Table 2: Residue and Degradation Characteristics

Compound	Primary Metabolite(s)	Half-life (t _{1/2}) in Soil	Half-life (t _{1/2}) in Plants (Celery)	Notes	References
Formothion	Dimethoate	1-14 days (loamy soil)	Rapidly metabolized	Formothion itself is generally not detectable at harvest.	[4]
Dimethoate	Omethoate (more toxic)	3 days (tomato-cropped soil)	2.42 days	Residues are the sum of dimethoate and omethoate.	

Experimental Protocols

Insecticide Efficacy Bioassay (Determination of LC50)

This protocol outlines a general method for determining the lethal concentration (LC50) of an insecticide against a target insect pest, such as aphids, using a leaf-dip bioassay.

Materials:

- Technical grade insecticide (e.g., Dimethoate)
- Acetone (solvent)
- Distilled water
- Surfactant (e.g., Triton X-100)
- Host plant leaves (e.g., cowpea leaves for aphids)
- Petri dishes
- Filter paper

- Camel hairbrush
- Beakers and volumetric flasks
- Micropipettes
- Incubator or growth chamber

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of the insecticide in acetone. For example, dissolve 10 mg of technical grade dimethoate in 10 ml of acetone to get a 1000 ppm solution.
- **Preparation of Test Solutions:** From the stock solution, prepare a series of dilutions of varying concentrations using distilled water containing a small amount of surfactant (e.g., 0.1%).
- **Leaf Dipping:** Collect fresh, untreated host plant leaves. Dip each leaf in a test solution for a specified time (e.g., 10-20 seconds). Allow the leaves to air dry on a clean surface. A control group of leaves should be dipped in a solution of distilled water and surfactant only.
- **Insect Infestation:** Place the treated leaves in Petri dishes lined with moist filter paper. Carefully transfer a known number of adult insects (e.g., 20-30 aphids) onto each leaf using a camel hairbrush.
- **Incubation:** Place the Petri dishes in an incubator or growth chamber maintained at a constant temperature and humidity (e.g., $25 \pm 2^{\circ}\text{C}$ and 60-70% RH) with a set photoperiod.
- **Mortality Assessment:** Record the number of dead insects after a specified exposure period (e.g., 24 and 48 hours). Insects that are unable to move when gently prodded with the brush are considered dead.
- **Data Analysis:** Correct the observed mortality for control mortality using Abbott's formula. The LC50 values and their confidence limits are then calculated using Probit analysis.

Pesticide Residue Analysis in Plant Material (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction and cleanup of pesticide residues from food matrices.

Materials:

- Homogenizer (e.g., blender)
- Centrifuge and centrifuge tubes (50 mL)
- Acetonitrile
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (optional, for pigmented samples)
- C18 sorbent (optional, for high-fat samples)
- Vortex mixer
- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS/MS)

Procedure:

- **Sample Homogenization:** Weigh a representative sample of the plant material (e.g., 10-15 g) and homogenize it.
- **Extraction:** Place the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile. Add the appropriate salting-out agents (e.g., magnesium sulfate and sodium chloride). Cap the tube and shake vigorously for 1 minute.
- **Centrifugation:** Centrifuge the tube at a specified speed and time (e.g., 3000-4000 rpm for 5 minutes).

- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a mixture of sorbents (e.g., PSA and anhydrous magnesium sulfate). The choice of sorbents depends on the matrix. For example, GCB can be added for samples with high chlorophyll content.
- **Vortexing and Centrifugation:** Vortex the d-SPE tube for 30 seconds to 1 minute and then centrifuge again under the same conditions as step 3.
- **Analysis:** Take the final supernatant and inject it into the HPLC system for quantification of the pesticide residues.

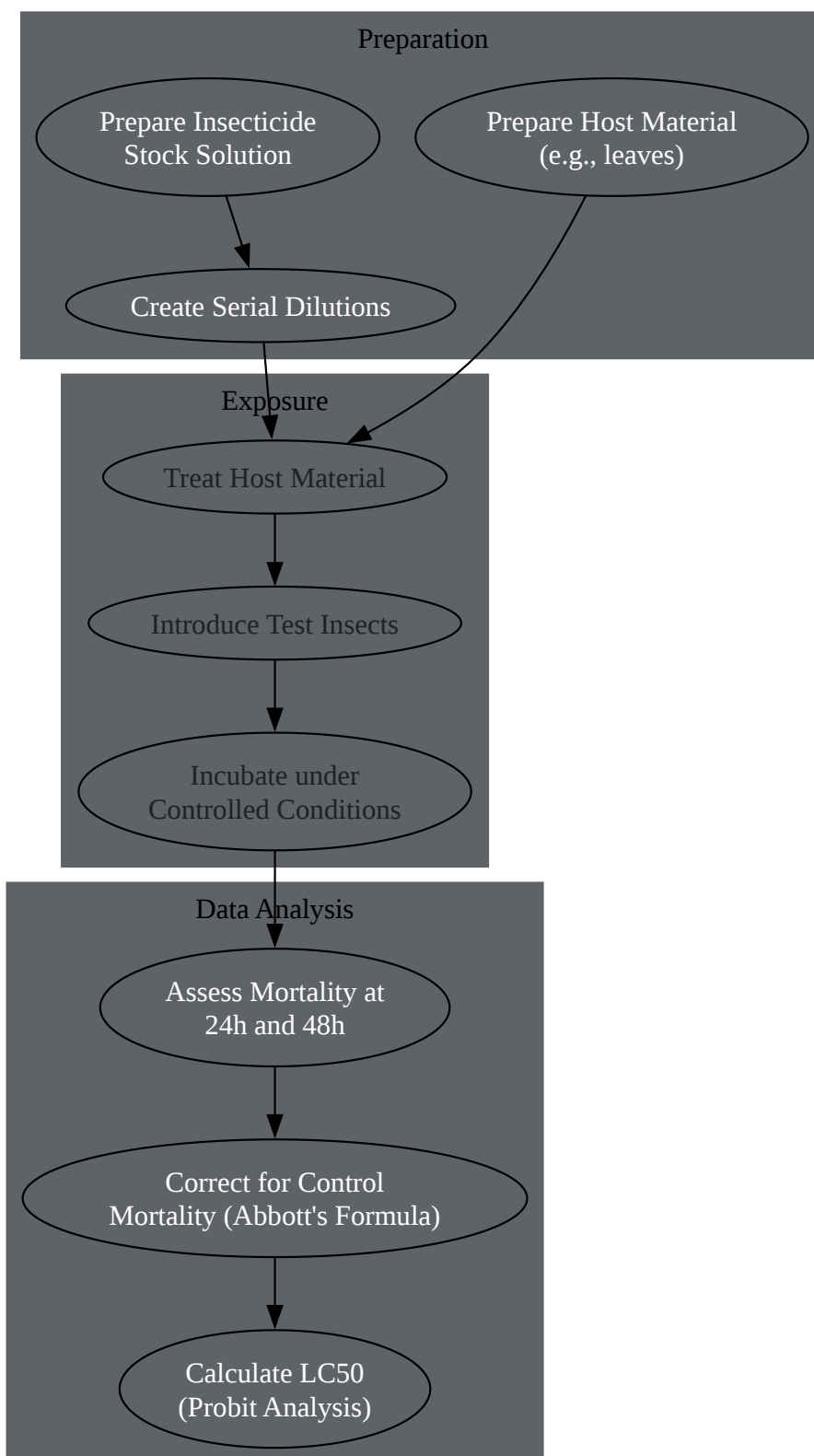
Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

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Caption: Acetylcholinesterase inhibition by organophosphates.

Experimental Workflow: Insecticide Efficacy Testing



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Caption: General workflow for insecticide efficacy bioassay.

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